(2Z)-2-{2-[(3-chloro-4-fluorophenyl)sulfonyl]hydrazinylidene}-N-(3-fluorophenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3-Chloro-4-fluorobenzenesulfonamido)imino]-N-(3-fluorophenyl)-2H-chromene-3-carboxamide: is a complex organic compound that features a chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-Chloro-4-fluorobenzenesulfonamido)imino]-N-(3-fluorophenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfonamido and imino groups. The final step involves the formation of the carboxamide group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-Chloro-4-fluorobenzenesulfonamido)imino]-N-(3-fluorophenyl)-2H-chromene-3-carboxamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the imino group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
(2Z)-2-[(3-Chloro-4-fluorobenzenesulfonamido)imino]-N-(3-fluorophenyl)-2H-chromene-3-carboxamide: has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-Chloro-4-fluorobenzenesulfonamido)imino]-N-(3-fluorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives and sulfonamido-imino compounds, such as:
- (2Z)-2-[(3-Chloro-4-fluorobenzenesulfonamido)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide
- (2Z)-2-[(3-Chloro-4-fluorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of (2Z)-2-[(3-Chloro-4-fluorobenzenesulfonamido)imino]-N-(3-fluorophenyl)-2H-chromene-3-carboxamide lies in its specific combination of functional groups and the resulting chemical properties. The presence of both chloro and fluoro substituents on the aromatic rings enhances its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H14ClF2N3O4S |
---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C22H14ClF2N3O4S/c23-18-12-16(8-9-19(18)25)33(30,31)28-27-22-17(10-13-4-1-2-7-20(13)32-22)21(29)26-15-6-3-5-14(24)11-15/h1-12,28H,(H,26,29)/b27-22- |
InChI Key |
XYPMGJYIUAEOLR-QYQHSDTDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)/O2)C(=O)NC4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O2)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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